molecular formula C14H15FN2O2 B1303895 Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 58038-66-7

Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Cat. No. B1303895
CAS RN: 58038-66-7
M. Wt: 262.28 g/mol
InChI Key: OYAGMJMNTRNOCC-UHFFFAOYSA-N
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Description

Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a chemical compound with the linear formula C14H15FN2O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate can be represented by the SMILES string FC1=CC (C (CN2C (OCC)=O)=C (CC2)N3)=C3C=C1 .


Physical And Chemical Properties Analysis

Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate has a molecular weight of 262.29 g/mol . Its melting point is between 172 and 173 °C .

Scientific Research Applications

Comprehensive Review of α-Carboline Alkaloids

The study by Li et al. (2022) provides a comprehensive overview of α-carboline alkaloids, which share a structural similarity with the compound due to the presence of a pyridine ring fused with an indole backbone. These compounds, including derivatives, have been found to possess diverse bioactivities such as antitumor, antimicrobial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant activities. This review underscores the importance of α-carbolines and their derivatives in medicinal chemistry and suggests their potential for further exploration in drug development and therapeutic applications (Li et al., 2022).

Application of Pictet-Spengler Reaction

Rao, Maiti, and Chanda (2017) discuss the significance of the Pictet-Spengler reaction for synthesizing tetrahydro-β-carboline scaffolds, which are structural motifs common in indole-based alkaloids and highly marketed drugs. This review highlights the role of such scaffolds in drug discovery, underlining the synthetic versatility and pharmacological potential of compounds featuring the tetrahydro-β-carboline structure. The methodologies described for synthesizing these scaffolds can be relevant for producing derivatives of "Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate" for scientific research and potential therapeutic use (Rao, Maiti, & Chanda, 2017).

Indole Synthesis and Its Importance

The synthesis of indoles, as reviewed by Taber and Tirunahari (2011), provides valuable insights into the chemical strategies and methodologies for constructing indole and its derivatives. Given the structural similarity, the methodologies for indole synthesis could be adapted for synthesizing and studying "Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate". This knowledge is crucial for advancing research in pharmacology and medicinal chemistry, where indole derivatives play a significant role (Taber & Tirunahari, 2011).

Safety And Hazards

Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is classified as an irritant . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

Future Directions

While there is limited information available on Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, the compound could be of interest for future research given the biological potential of indole derivatives .

properties

IUPAC Name

ethyl 8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN2O2/c1-2-19-14(18)17-6-5-13-11(8-17)10-7-9(15)3-4-12(10)16-13/h3-4,7,16H,2,5-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYAGMJMNTRNOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)C3=C(N2)C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377496
Record name Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

CAS RN

58038-66-7
Record name Ethyl 8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Plattner et al. and Harbert et al. also describe the earliest synthesis of flutroline: p-Fluorophenylhydrazine is condensed with N-carbethoxy-4-piperidone to form 8-fluoro-2-carbethoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. By the Ullman reaction the latter is arylated to form the 5-(p-fluorophenyl) derivative and then hydrolyzed under vigorous basic conditions to yield 8-fluoro-5-(p-fluorophenyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. The synthesis of flutroline is completed by 2-alkylation with 3-(p-fluorobenzoyl)propyl chloride and finally reduction of the ketone group to an alcohol group.
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